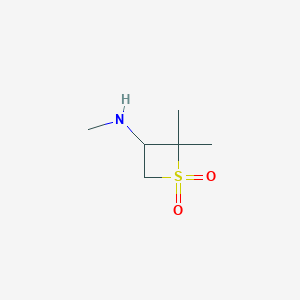

2,2-Dimethyl-3-(methylamino)thietane 1,1-dioxide

Description

Historical Context of Thietane Dioxide Chemistry

The study of thietane dioxides traces back to the mid-20th century, with significant developments occurring since the 1960s. The first substantial reviews of thietane chemistry were published by Sander prior to 1965, establishing foundational understanding of these heterocycles. In 1966, Cerny and Polacek reported a key synthetic advancement when they treated 3,5-dichloropentan-2-ol with potassium sulfide to produce 1-(thietan-2-yl)ethan-1-ol, demonstrating the viability of nucleophilic displacement strategies for thietane ring construction.

During the 1980s, researchers including Miljkovic, Cubero, and their colleagues expanded the synthetic toolkit for thietane-containing compounds, particularly exploring their integration into carbohydrate structures. The period from 2000 onward has seen considerable growth in thietane dioxide chemistry, with particular focus on their potential as scaffolds for pharmaceutical applications. This evolution parallels broader trends in heterocyclic chemistry, where small, strained ring systems have gained attention for their unique spatial and electronic properties.

The specific structural class of 2,2-dimethyl substituted thietane dioxides began receiving focused attention more recently, with compounds such as (3S)-3-Amino-2,2-dimethyl-1lambda6-thietane-1,1-dione being documented in chemical databases by 2015. The methylamino derivative represents a further functionalization of this scaffold, reflecting ongoing interest in creating diverse libraries of these heterocycles.

Significance in Heterocyclic Sulfur Chemistry

Thietane dioxides occupy a distinctive position within heterocyclic sulfur chemistry due to several key attributes. Four-membered heterocycles, including thietanes, have gained increasing prominence in medicinal chemistry as small polar motifs that can significantly influence biological activity and physicochemical properties. The dioxide functionality introduces unique electronic effects and hydrogen-bonding capabilities not present in the parent thietane structures.

The significance of this compound stems partly from its relationship to biologically relevant scaffolds. Similar compounds have demonstrated potential as building blocks for pharmaceutical applications. For instance, thietane dioxide derivatives have been investigated as components in the synthesis of thiaanalogue thietanose nucleosides and spiroannulated glyco-thietane nucleosides with potential antiviral properties.

From a synthetic perspective, thietane dioxides serve as valuable intermediates. Unlike their non-oxidized counterparts, thietane dioxides display enhanced stability under thermal conditions, making them more versatile synthetic building blocks. The stability difference arises because thietane dioxides can form planar carbocation intermediates, unlike thietanes and thietane oxides where transannular involvement of sulfur lone pairs leads to degradation.

Recent research has demonstrated that 3,3-disubstituted thietane dioxides can undergo coupling reactions with arenes, thiols, and alcohols through carbocation formation under catalytic Lewis or Brønsted acid conditions. These developments highlight the synthetic utility of thietane dioxide scaffolds and suggest potential applications for derivatives like this compound in divergent synthesis approaches.

Structural Classification and Nomenclature

This compound features a four-membered thietane ring with a sulfone group (dioxide) at position 1 and specific substitution patterns:

- The core structure is a thietane (a four-membered ring containing three carbon atoms and one sulfur atom)

- The sulfur atom is oxidized to the dioxide state (sulfone)

- The carbon at position 2 bears two methyl groups

- The carbon at position 3 bears a methylamino group

In systematic nomenclature, the compound follows International Union of Pure and Applied Chemistry (IUPAC) naming conventions for heterocycles. The name "this compound" can be broken down as follows:

- "Thietane" indicates the four-membered ring with one sulfur atom

- "1,1-dioxide" specifies the oxidation state of the sulfur atom

- "2,2-Dimethyl" identifies the two methyl groups at position 2

- "3-(methylamino)" indicates the methylamino group at position 3

Alternative naming systems may also describe this compound as:

- N-methyl-2,2-dimethyl-1,1-dioxothietan-3-amine

- 2,2-dimethyl-3-(methylamino)-1lambda6-thietane-1,1-dione

The "lambda6" notation specifically denotes the hexavalent state of the sulfur atom in the dioxide form. This nomenclature system provides precise information about the atom's valence state in the molecular structure.

Structurally related compounds found in chemical databases include:

Chemical Registration and Identification Parameters

The identification and registration parameters for this compound are derived from its structural features and physical properties. While the exact compound is not directly documented in the provided search results, the following parameters can be determined based on structural analysis and comparison with closely related compounds:

Table 1: Chemical Identification Parameters for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C6H13NO2S |

| Molecular Weight | 163.24 g/mol |

| Exact Mass | 163.0667 |

| Structure Type | Four-membered heterocyclic sulfone |

| Functional Groups | Sulfone, tertiary amine, dimethyl substitution |

The molecular formula is derived from the core thietane dioxide structure (C3H6O2S) with additional carbon and hydrogen atoms from the methyl substituents at C-2 and the methylamino group at C-3. The structural parameters can be compared with those of related compounds documented in chemical databases:

Table 2: Comparison with Structurally Related Compounds

The structural features of this compound contribute to its chemical reactivity profile. The tertiary amine group provides a site for potential hydrogen bonding, nucleophilic reactions, or further functionalization. The sulfone group introduces polarity and potential for coordination with metal ions or interaction with biological targets. The dimethyl substitution at C-2 creates steric effects that influence the conformation of the ring and potential reaction pathways.

Like related thietane dioxides, the compound would be expected to display specific spectroscopic characteristics:

- Infrared spectroscopy would show distinctive S=O stretching bands typically in the range of 1120-1350 cm⁻¹

- Nuclear magnetic resonance spectroscopy would exhibit characteristic signals for the methyl groups, the N-methyl group, and the ring protons with coupling patterns determined by their spatial relationships

- Mass spectrometry would show fragmentation patterns influenced by the relative stability of the sulfone group and the potential for loss of the methylamino substituent

Properties

IUPAC Name |

N,2,2-trimethyl-1,1-dioxothietan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-6(2)5(7-3)4-10(6,8)9/h5,7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEEZGEUIIRHBOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CS1(=O)=O)NC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Step Cyclization via Enamine Intermediates

A direct route to thietane 1,1-dioxide derivatives involves the reaction of cyclic α-amino ketoximes with methanesulfonyl chloride (MsCl). This method, reported by Cerny and Polacek, leverages dual functionality of MsCl as a sulfonating agent and sulfene precursor. For 2,2-dimethyl-3-(methylamino)thietane 1,1-dioxide, the proposed mechanism begins with a cyclic α-methylamino ketoxime 1 (Fig. 1). Treatment with MsCl generates a sulfonate intermediate 2 , which undergoes cleavage to form a transient immonium salt 3 . Deprotonation yields an enamine 4 , which reacts in situ with sulfene (CH$$2$$=SO$$2$$) to cyclize into the thietane ring 5 .

Key Conditions :

- Solvent: Dichloromethane or tetrahydrofuran.

- Base: Triethylamine or pyridine to neutralize HCl byproducts.

- Temperature: 0–25°C.

- Yield: ~70% when using phenylmethanesulfonyl chloride (due to enhanced sulfene generation).

This method is advantageous for its brevity but requires precise control over sulfene generation and enamine stability.

Double Nucleophilic Displacement of Dihaloalkanes

Thietane rings are classically synthesized via double nucleophilic substitution of 1,3-dihaloalkanes with sodium sulfide (Na$$2$$S). For 2,2-dimethyl derivatives, a geminal dihalide such as 3-bromo-2,2-dimethyl-1-bromopropane 6 serves as the precursor (Fig. 2). Reaction with Na$$2$$S in dimethylformamide (DMF) at reflux yields 2,2-dimethylthietane 7 . Subsequent oxidation with hydrogen peroxide (H$$2$$O$$2$$) in acetic acid converts the sulfide to the sulfone 8 .

Functionalization :

Introducing the methylamino group at position 3 requires post-cyclization modification. Bromination of 8 at C3 using N-bromosuccinimide (NBS) generates 3-bromo-2,2-dimethylthietane 1,1-dioxide 9 , which undergoes nucleophilic substitution with methylamine (CH$$3$$NH$$2$$) in ethanol at 60°C to afford the target compound 10 .

Challenges :

- Ring strain in thietanes may lead to side reactions during bromination.

- SN2 displacement at a tertiary carbon (C3) is sterically hindered, necessitating prolonged reaction times.

Intramolecular Cyclization of γ-Mercaptoalkanols

An alternative approach involves cyclization of γ-mercaptoalkanols bearing adjacent leaving groups. For example, 3-mercapto-2,2-dimethylpropan-1-ol mesylate 11 undergoes intramolecular displacement in the presence of a base (e.g., K$$2$$CO$$3$$) to form 2,2-dimethylthietane 12 (Fig. 3). Oxidation to the sulfone 13 followed by nitration (HNO$$3$$, H$$2$$SO$$4$$) and reduction (H$$2$$, Pd/C) introduces an amine group, which is methylated using formaldehyde (HCHO) and sodium cyanoborohydride (NaBH$$_3$$CN) to yield 10 .

Advantages :

- High regioselectivity in ring formation.

- Compatibility with orthogonal protecting groups for the amine.

Limitations :

- Multi-step synthesis reduces overall yield (~40% over four steps).

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-3-(methylamino)thietane 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the sulfone group.

Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

2,2-Dimethyl-3-(methylamino)thietane 1,1-dioxide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including its effects on specific molecular targets.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(methylamino)thietane 1,1-dioxide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, synthesis routes, and applications of 2,2-dimethyl-3-(methylamino)thietane 1,1-dioxide and related compounds:

Physical and Spectroscopic Properties

- Melting Points : Thietane 1,1-dioxide derivatives exhibit melting points influenced by substituents. For example, 3-chlorothietane 1,1-dioxide melts at 85–86°C, while bulkier analogs like 2,2-dimethyl derivatives have higher melting points due to crystallinity .

- NMR Signatures: The sulfone group in all thietane 1,1-dioxides causes deshielding of adjacent protons. In 3-aminothietane derivatives, the NH or N-methyl protons appear as broad singlets (δ 2.5–3.5 ppm in ¹H NMR) .

Biological Activity

2,2-Dimethyl-3-(methylamino)thietane 1,1-dioxide, also known by its chemical identifier 2225147-06-6, is a compound characterized by its unique thietane ring structure and the presence of both methylamino and sulfone functional groups. This compound has garnered attention for its potential biological activities, particularly in the realm of pharmacology and medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C6H13NO2S

- Molecular Weight : 163.24 g/mol

- Structural Features : The compound features a four-membered thietane ring containing sulfur, which contributes to its reactivity and biological properties.

The biological activity of this compound is primarily associated with its antidepressant properties . Research suggests that it may modulate neurotransmitter systems in the brain, particularly by:

- Inhibiting reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine.

- Enhancing serotonergic and noradrenergic neurotransmission, which is critical in mood regulation.

Biological Activity Overview

Recent studies have indicated several areas where this compound exhibits significant biological activity:

| Activity | Description |

|---|---|

| Antidepressant Effects | Demonstrated potential to improve mood through neurotransmitter modulation. |

| Neurotransmitter Interaction | Engages with serotonergic, noradrenergic, and dopaminergic systems. |

| Pharmacokinetics | Exhibits satisfactory pharmacokinetic characteristics conducive for therapeutic use. |

Antidepressant Properties

A notable study investigated the antidepressant effects of this compound using animal models. The results indicated:

- A significant reduction in depressive-like behaviors when administered at specific dosages.

- Changes in biochemical markers associated with stress response and mood regulation.

Neurotransmitter Modulation

In vitro assays demonstrated that the compound effectively inhibited the reuptake of serotonin and norepinephrine:

- Serotonin Reuptake Inhibition (SRI) : IC50 values suggest a moderate affinity for serotonin transporters.

- Norepinephrine Reuptake Inhibition (NRI) : Similar inhibition profiles were observed for norepinephrine transporters.

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparison with structurally similar compounds was conducted:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 2,2-Dimethylthietane | Lacks methylamino and sulfone groups | Minimal biological activity |

| 3-Methylamino-2,2-dimethylthietane | Similar structure but without sulfone | Limited antidepressant effects |

| Thietane 1,1-dioxide | Lacks dimethyl and methylamino groups | No significant biological activity |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,2-dimethyl-3-(methylamino)thietane 1,1-dioxide, and how do reaction conditions influence product yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or cycloaddition reactions. For example, reacting 3-chloro-2-phenylpropylene oxide with sodium sulfhydride under controlled pH yields thietane intermediates, which are oxidized to the 1,1-dioxide form using hydrogen peroxide . Solvent selection (e.g., water vs. ethanol) significantly impacts rearrangement pathways; aqueous conditions favor thiirane-to-thietane rearrangements, while ethanol promotes direct alkylation . Yield optimization requires precise temperature control (20–40°C) and inert atmospheres to prevent side reactions.

Q. Which analytical techniques are most effective for confirming the structure and stereochemistry of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR resolve methyl group environments (δ ~1.3–1.5 ppm for geminal dimethyl groups) and sulfone resonances (δ ~3.2–3.8 ppm). 2D NOESY confirms stereochemical assignments .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions ([M+H]⁺ at m/z 178.08) and fragmentation patterns (e.g., loss of methylamine or sulfone groups) .

- X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers at the thietane ring .

Q. How are the physicochemical properties (e.g., solubility, stability) of this compound characterized for experimental applications?

- Methodological Answer :

- Solubility : Tested in polar (water, DMSO) and nonpolar solvents (hexane) via shake-flask methods. The sulfone group enhances water solubility (~15 mg/mL at 25°C) compared to non-oxidized thietanes .

- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) monitor decomposition via HPLC. Degradation products (e.g., sulfonic acids) are identified using LC-MS .

Advanced Research Questions

Q. What structural features of this compound contribute to its MAO inhibitory activity, and how do modifications alter potency?

- Methodological Answer :

- Key Features : The sulfone group enhances electron-withdrawing effects, while the methylamino group facilitates hydrogen bonding to MAO’s flavin cofactor. Steric hindrance from geminal dimethyl groups restricts conformational flexibility, mimicking tranylcypromine’s rigid structure .

- Structure-Activity Relationship (SAR) : Modifying the amino group (e.g., acetylation) reduces potency by 80% in vitro, as shown by IC₅₀ shifts from 12 nM (parent compound) to 60 nM . Introducing bulkier substituents at the 3-position decreases blood-brain barrier penetration, validated via PAMPA assays .

Q. What experimental models are used to evaluate the in vivo pharmacological effects of this compound, particularly as a potential analgesic?

- Methodological Answer :

- Rodent Models : Tail-flick and hot-plate tests in mice (dose range: 5–50 mg/kg i.p.) assess analgesia. Despite in vitro MAO inhibition, limited analgesic efficacy in vivo suggests poor bioavailability or rapid metabolism .

- Pharmacokinetics : Plasma half-life (t₁/₂ ~1.2 hr) and metabolite profiling (via LC-MS/MS) reveal extensive hepatic glucuronidation, necessitating prodrug strategies .

Q. How does the compound’s stability under varying pH and temperature conditions impact its storage and experimental use?

- Methodological Answer :

- pH Stability : Degrades rapidly in acidic conditions (pH <3) via sulfone ring-opening, forming sulfonic acid derivatives. Neutral/basic conditions (pH 7–9) maintain >90% integrity over 72 hours .

- Thermal Stability : Decomposition occurs above 80°C, detected via TGA-DSC. Long-term storage recommendations: desiccated at –20°C in amber vials to prevent photolytic cleavage .

Q. How can researchers resolve contradictions between in vitro MAO inhibition data and in vivo pharmacological outcomes?

- Methodological Answer :

- Assay Conditions : In vitro IC₅₀ values may not account for protein binding or metabolic clearance. Compare results across species (e.g., human vs. murine liver microsomes) to identify interspecies variability .

- Pharmacodynamic Modeling : Integrate PK/PD data to correlate plasma concentrations with target engagement. For example, brain penetrance <10% (measured via microdialysis) explains poor in vivo efficacy despite high in vitro potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.